Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group, a fluorine atom at the 3-position, and an ethoxy-oxoethyl substituent at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules. Its molecular formula is C₁₃H₂₂FNO₄, with a molecular weight of 283.32 g/mol (calculated). It is commercially available in milligram quantities (100 mg: €346; 250 mg: €596) for research use .
The tert-butyl carbamate group protects the piperidine nitrogen, enabling selective deprotection under acidic conditions for downstream modifications .
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXHAKCMVOQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoropiperidine, which is then protected with a tert-butyl group.
Ethoxy-oxoethyl Side Chain Introduction: The protected 3-fluoropiperidine is reacted with ethyl bromoacetate in the presence of a base such as triethylamine.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy-oxoethyl side chain can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions can be applied, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction pathway chosen.
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The ethoxy-oxoethyl side chain contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Stability: The 3-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate) . The ethoxy-oxoethyl group offers versatility for further derivatization, unlike rigid aromatic substituents (e.g., trifluoromethylphenyl in CAS 1354953-08-4) .
Synthetic Yields and Purity: The target compound’s analogs, such as (±)-cis/trans 4-methylbenzyl derivatives, show moderate yields (50% cis, 12% trans) due to stereochemical challenges during purification . Compound 144g (tert-butyl 4-((1H-benzo[d]imidazol-2-yl)amino)-3-fluoropiperidine-1-carboxylate) achieves 78% purity, highlighting the impact of bulky substituents on synthetic efficiency .
Biological Relevance: Fluorinated piperidines like the target compound are prioritized in drug discovery for their improved pharmacokinetic profiles. For example, 144g demonstrated antimalarial activity, underscoring the role of fluorine in bioactive molecules . Non-fluorinated analogs (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) are less commonly used in lead optimization due to rapid metabolic clearance .
Structural and Functional Insights:
- Steric Effects : The tert-butyl group in all compared compounds provides steric protection, preventing undesired nucleophilic attacks at the piperidine nitrogen.
- Electronic Modulation : Fluorine at the 3-position withdraws electron density, altering the basicity of the piperidine nitrogen and influencing binding interactions in target proteins .
- Synthetic Flexibility : Ethoxy-oxoethyl and benzyl ester groups (e.g., in ) allow for straightforward hydrolysis to carboxylic acids, enabling conjugation with amines or alcohols .
Biological Activity
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate (CAS No. 1235842-48-4) is a synthetic compound with a molecular formula of C14H24FNO4 and a molecular weight of 289.347 g/mol. This compound belongs to the class of piperidine derivatives and has garnered interest in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders.
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : Compounds that inhibit the spindle assembly checkpoint have shown promise in cancer therapy by promoting erroneous chromosome segregation, leading to cell death in tumor cells. Tert-butyl derivatives have been explored for their ability to interfere with mitotic processes, thereby exhibiting potential antitumor effects .
- Enzyme Inhibition : The presence of the piperidine moiety allows for interactions with various enzymes, potentially acting as an inhibitor or modulator. This characteristic is crucial for developing pharmacological agents targeting specific pathways involved in cellular proliferation and survival .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, although specific research on this compound is limited. The fluorine substitution might enhance its interaction with neurotransmitter systems .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of similar piperidine derivatives in xenograft models of cancer. The compounds were shown to significantly reduce tumor growth by inducing apoptosis through mitotic checkpoint inhibition. The results indicated that the introduction of fluorine into the piperidine structure could enhance these effects due to increased lipophilicity and receptor binding affinity .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions highlighted that tert-butyl derivatives can act as competitive inhibitors for certain kinases involved in cell cycle regulation. The binding affinity was measured using IC50 values, demonstrating effective inhibition at micromolar concentrations. These findings suggest potential therapeutic applications in diseases characterized by dysregulated cell growth .
Data Table: Biological Activities of Tert-butyl Derivatives
Q & A
Basic: What are the key considerations for synthesizing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step strategies, starting with piperidine ring functionalization. Key steps include:
- Introduction of fluorine : Fluorination at the 3-position of the piperidine ring may use electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .
- Ethoxy-oxoethyl group attachment : A nucleophilic substitution or coupling reaction (e.g., using ethyl bromoacetate) at the 4-position, followed by Boc (tert-butoxycarbonyl) protection .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is standard, with LC-MS to confirm intermediate purity .
Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (0–20°C for coupling steps) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorine-induced deshielding at C3) and Boc-group integrity. Diastereomeric mixtures may show split signals (e.g., δH 5.38 vs. 5.51 in ) .
- LC-MS/APCI+ : Monitors molecular ion peaks (e.g., m/z 541 [M+H]+) and detects impurities .
- HPLC : Validates purity (>92% in ) and resolves diastereomers using reverse-phase columns .
Advanced: How does the 3-fluoro substituent influence reactivity in downstream functionalization?
Methodological Answer:
The electron-withdrawing fluorine atom:
- Directs electrophilic substitutions : Para/ortho to fluorine in aromatic systems (noted in phenyl-containing analogs) .
- Affects nucleophilic attacks : Reduces basicity of the piperidine nitrogen, altering coupling efficiencies. For example, TBTU-mediated amide couplings (as in ) may require extended reaction times (6+ hours) .
- Stability : Fluorine enhances metabolic stability in biological studies, a key factor in medicinal chemistry applications .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Diastereomer Analysis : Splitting in H NMR (e.g., δH 5.38 and 5.51 in ) suggests chiral centers. Use chiral HPLC or recrystallization to isolate enantiomers .
- Dynamic Effects : Temperature-dependent NMR (e.g., 50°C in ) reduces signal broadening caused by conformational exchange .
- X-ray Crystallography : Definitive structural assignment, as applied in piperazine analogs ( ) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles (mandatory for all steps). Respiratory protection if aerosol risk exists .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane in ) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can synthetic routes be optimized for scalability without compromising yield?
Methodological Answer:
- Catalysis : Replace stoichiometric reagents (e.g., TBTU) with catalytic systems (e.g., HATU) to reduce waste .
- Solvent Selection : Switch from DCM () to greener solvents (e.g., 2-MeTHF) while maintaining reaction efficiency .
- Flow Chemistry : Continuous processing for exothermic steps (e.g., fluorination) improves control and scalability .
Advanced: What mechanistic insights explain regioselectivity in piperidine functionalization?
Methodological Answer:
- Steric Effects : The tert-butyl group directs electrophiles to less hindered positions (e.g., 4-position over 2-position) .
- Electronic Effects : Fluorine at C3 deactivates adjacent sites, favoring nucleophilic attacks at C4 (supported by DFT calculations in similar systems) .
Basic: How is the compound used in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Development : The piperidine-Boc core is a scaffold for protease inhibitors (e.g., HIV entry inhibitors in ) .
- Prodrug Design : The ethoxy-oxoethyl group enhances solubility for in vivo studies .
- SAR Studies : Fluorine’s impact on binding affinity is tested via analog synthesis (e.g., replacing F with Cl or H) .
Advanced: How do stability studies inform storage and handling conditions?
Methodological Answer:
- Hydrolytic Stability : Boc groups are sensitive to acids; store at -20°C under nitrogen .
- Light Sensitivity : Amber vials prevent photodegradation of the fluoropiperidine moiety .
- Degradation Analysis : Accelerated stability testing (40°C/75% RH) identifies decomposition products via LC-HRMS .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
